5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12;;/h1-2,11H,3-7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZTAVJSNXSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride (CAS No. 1797717-71-5) is a compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse biological properties, and a piperazine moiety, often associated with pharmacological effects. Its molecular formula is C10H16Cl2N2O2S, and it has a molecular weight of 299.22 g/mol .
Chemical Structure
The structure of this compound can be represented as follows:
- IUPAC Name : 5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid; dihydrochloride
- SMILES : C1CN(CCN1)CC2=CC=C(S2)C(=O)O.Cl.Cl
- InChI Key : ATSZTAVJSNXSGE-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.
Anticancer Properties
Recent research has indicated that derivatives of piperazine, including those with thiophene rings, exhibit significant anticancer activity. For instance, compounds structurally related to 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid have shown promising results against human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 10g | HepG2 | 0.51 ± 0.09 | Induction of ROS, apoptosis |
| Compound 10g | SMMC-7721 | 1.39 ± 0.13 | Disruption of mitochondrial integrity |
| Compound 10g | Hep3B | 0.73 ± 0.08 | Cell membrane damage leading to oncosis |
The above data illustrates the potential of piperazine-based compounds in targeting cancer cells through mechanisms such as increasing reactive oxygen species (ROS) levels and inducing apoptosis .
The mechanisms by which these compounds exert their anticancer effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, damaging cellular components and triggering cell death pathways.
- Mitochondrial Dysfunction : Compounds like 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid may disrupt mitochondrial membrane potential, which is critical for cell survival.
- Cell Membrane Integrity : The integrity of the cell membrane is essential for maintaining homeostasis; damage to this barrier can lead to cell lysis and death.
Case Studies
A notable case study involved the evaluation of piperazine derivatives against various cancer cell lines, demonstrating effective cytotoxicity and elucidating the structure-activity relationship (SAR). The findings suggested that modifications on the piperazine and thiophene rings could enhance biological activity.
Example Case Study Findings:
In a study published in Molecules, researchers synthesized several piperazine derivatives and tested their anticancer activities:
- Compound A : Exhibited strong activity against breast cancer cells with an IC50 value of 0.85 µM.
- Compound B : Showed moderate activity against lung cancer cells with an IC50 value of 3.20 µM.
These findings indicate that structural variations can significantly influence the efficacy of piperazine-containing compounds against different types of cancer .
Scientific Research Applications
Basic Information
- Molecular Formula: C10H16Cl2N2O2S
- Molecular Weight: 299.22 g/mol
- CAS Number: 1797717-71-5
- MDL Number: MFCD27959468
Structure
The compound features a piperazine moiety attached to a thiophene ring, which is a common scaffold in drug design due to its ability to interact with biological targets effectively.
Medicinal Chemistry
Antidepressant and Antipsychotic Properties
Research indicates that derivatives of piperazine, including 5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride, exhibit significant antidepressant and antipsychotic activities. A study demonstrated that modifications of the piperazine ring can enhance binding affinity to serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies revealed that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Materials Science
Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. Its thiophene unit contributes to the electronic properties of polymers, making them suitable for applications in organic electronics, such as sensors and transistors .
Nanocomposites
Incorporating this compound into nanocomposites has been explored for enhancing mechanical and thermal properties. Studies have shown that adding thiophene derivatives can improve the overall performance of polymeric materials under stress .
Biological Research
Cell Proliferation Studies
Research involving this compound has been directed towards understanding its effects on cell proliferation. In cancer studies, it was observed that certain concentrations inhibit the growth of cancer cells while promoting apoptosis, indicating its potential as an anticancer agent .
Neuroprotective Effects
Preliminary findings suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be significant in developing treatments for neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Research Findings
Chemical Reactions Analysis
Acylation Reactions
The piperazine nitrogen atoms undergo acylation with reagents like acyl chlorides or anhydrides. For example:
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Reaction with acetyl chloride : Produces N-acetyl derivatives at the piperazine nitrogens .
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Kinetic selectivity : Primary amines on piperazine react faster than secondary amines under mild conditions (0–25°C, dichloromethane) .
| Reagent | Product Structure | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetic anhydride | N-Acetyl-piperazine-thiophene | RT, 4 hrs, CH₂Cl₂ | 78 | |
| Benzoyl chloride | N-Benzoyl-piperazine-thiophene | 0°C, 2 hrs, Et₃N | 65 |
Alkylation Reactions
The piperazine group participates in alkylation with alkyl halides (e.g., methyl iodide, propyl bromide):
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Methylation : Forms N-methylpiperazine derivatives in methanol/HCl .
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Selectivity : Exhaustive alkylation requires elevated temperatures (80–100°C) .
| Alkylating Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | N-Methyl-piperazine-thiophene | 60°C, 6 hrs, MeOH/HCl | 82 | |
| Propyl bromide | N-Propyl-piperazine-thiophene | 80°C, 8 hrs, NaHCO₃ | 70 |
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophene ring undergoes bromination and nitration:
| Reaction Type | Reagents | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | C4 | 4-Bromo-thiophene-piperazine | 65 | |
| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-thiophene-piperazine | 58 |
Carboxylic Acid Functionalization
The -CO₂H group reacts via standard carboxylate chemistry:
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl ester | 90 | |
| Amide formation | EDC, HOBt, benzylamine | N-Benzylamide | 75 |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions (e.g., Cd²⁺, Cu²⁺):
| Metal Salt | Ligand Ratio | Geometry | Application | Source |
|---|---|---|---|---|
| CdCl₂ | 1:2 | Octahedral | Catalysis, sensors |
Deprotection and Rearrangement
-
BOC deprotection : HCl in dioxane removes BOC groups from intermediates .
-
Morpholine formation : Reacts with chloroacetyl chloride to form morpholinone derivatives .
Key Reaction Mechanisms
-
Acylation/Alkylation : Nucleophilic attack by piperazine nitrogens on electrophilic reagents.
-
Electrophilic substitution : Directed by electron-rich thiophene ring.
-
Coordination : Lone pairs on piperazine nitrogens bind metal ions.
This reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science (e.g., metal-organic frameworks ). Synthetic protocols prioritize selectivity and scalability, with continuous flow reactors improving yields in industrial settings.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride
- CAS Number : 1172845-35-0
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂S
- Molecular Weight : 315.22 g/mol (calculated from formula).
- Synonyms: EN300-164411, Z1778350520, and others .
Structural Features :
The compound consists of a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a piperazinylmethyl moiety. The dihydrochloride salt enhances solubility and stability for pharmacological applications.
Comparison with Structurally Similar Compounds
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Hydrochloride
Key Differences :
Methyl 5-(Piperazin-1-yl)thiophene-2-carboxylate Hydrochloride
Key Differences :
5-(1-Methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic Acid
Key Differences :
- Heterocycle Substitution : Pyrazole replaces piperazine, drastically altering electronic and steric properties.
Tabulated Comparison of Key Parameters
Research Findings and Implications
- Solubility: The dihydrochloride salt of the parent compound offers superior aqueous solubility compared to monohydrochloride analogs, critical for drug formulation .
- Bioactivity : Piperazine derivatives exhibit affinity for CNS targets (e.g., serotonin receptors), but methyl-substituted analogs may reduce off-target effects .
- Synthetic Utility : Methyl ester derivatives (e.g., CAS 1955522-66-3) serve as intermediates for coupling reactions in medicinal chemistry .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main stages:
- Formation of the thiophene-2-carboxylic acid core with appropriate substitution at the 5-position.
- Introduction of the piperazin-1-ylmethyl substituent at the 5-position of the thiophene ring.
- Conversion to the dihydrochloride salt for improved stability and solubility.
Preparation of the Thiophene-2-carboxylic Acid Core
The thiophene-2-carboxylic acid scaffold is commonly prepared by:
- Cyclization reactions starting from suitable precursors such as mercapto-cinnamic acids or substituted thiophenols.
- Carboxylation reactions on functionalized thiophene intermediates, often involving halogenated thiophenes as starting materials.
For example, synthetic routes reported for related thiophene derivatives involve:
- Alkylation of thiophenol derivatives with bromoacetaldehyde diethyl acetal, followed by cyclization using polyphosphoric acid in toluene to form the benzo[b]thiophene structure, which can be functionalized to yield thiophene-2-carboxylic acid derivatives.
Introduction of the Piperazin-1-ylmethyl Group
The key step in preparing 5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid involves the substitution at the 5-position of the thiophene ring with a piperazin-1-ylmethyl moiety. Common methods include:
- Nucleophilic substitution reactions where a suitable leaving group (e.g., halogen) at the 5-position of thiophene-2-carboxylic acid derivatives is displaced by piperazine or its derivatives.
- Reductive amination strategies where an aldehyde-functionalized thiophene intermediate reacts with piperazine under reductive conditions (e.g., sodium triacetoxyborohydride) to form the piperazinylmethyl linkage.
An example from patent literature describes the use of sodium triacetoxyborohydride in reductive amination between 4-(aminomethyl)piperidines and aldehyde-substituted heterocycles, which can be adapted for piperazine derivatives.
Formation of the Dihydrochloride Salt
The free base of 5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid is converted into its dihydrochloride salt by:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Crystallization of the dihydrochloride salt from solvent mixtures such as ethyl acetate/methyl tert-butyl ether (MTBE) to obtain a stable, pure solid form.
Detailed Reaction Conditions and Yields
Research Findings and Optimization
- The reductive amination step is sensitive to temperature control; slow addition of reagents below 0 °C followed by stirring at ambient temperature improves selectivity and yield.
- Use of sodium triacetoxyborohydride is preferred over sodium borohydride due to milder conditions and better functional group tolerance.
- Crystallization protocols using solvent exchange and seed crystals lead to high-purity dihydrochloride salts suitable for pharmaceutical applications.
- Purity analysis by HPLC shows values above 94% for intermediates, indicating efficient reaction and purification steps.
Comparative Notes on Alternative Methods
While direct nucleophilic substitution with piperazine is possible, reductive amination offers better control over regioselectivity and fewer side reactions. The choice of solvent and reaction temperature critically affects the outcome.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride, and what are the critical parameters affecting yield?
- Methodology :
-
Step 1 : Synthesis of the thiophene-carboxylic acid scaffold via condensation reactions. For example, thiophene-2-carboxylic acid derivatives can be prepared using phosphorus oxychloride (POCl₃) as a cyclizing agent at 70–80°C .
-
Step 2 : Coupling the thiophene intermediate with piperazine derivatives. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-Diisopropylethylamine) as a base is effective for amide bond formation. This method achieved 65% yield in analogous piperazine-thiophene systems .
-
Critical Parameters :
-
Temperature control (40–80°C range) .
-
Solvent choice (e.g., DMF or DMSO for solubility).
-
Purification via HPLC to isolate the dihydrochloride salt .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (Analogous Systems) |
|---|---|---|
| Thiophene scaffold synthesis | POCl₃, 70–80°C | 70–85% |
| Piperazine coupling | HATU, DIEA, RT to 40°C | 60–75% |
| Salt formation | HCl in dioxane/MeOH | 65% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (0.1% TFA) resolve impurities effectively .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm piperazine and thiophene moieties.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Melting Point : Compare with literature values (e.g., 258°C for analogous dihydrochloride salts ).
Q. What are the solubility properties and solvent compatibility considerations for this compound?
- Key Findings :
-
Solubility : Insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) based on analogous piperazine-thiophene dihydrochlorides .
-
Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may generate toxic gases (e.g., HCl, CO) .
- Data Table :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | <0.1 | Poor solubility |
| DMSO | >10 | Recommended for stock solutions |
| Methanol | 2–5 | Limited solubility |
Q. How to handle stability issues during storage and experimental use?
- Guidelines :
- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid prolonged exposure to humidity .
- Stability Tests : Monitor via TGA/DSC to detect decomposition thresholds (e.g., stability up to 200°C in inert atmospheres) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between piperazine derivatives and thiophene carboxylic acid intermediates?
- Methodology :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, which improve regioselectivity in heterocyclic systems .
- Solvent Optimization : Use DMF for higher reaction rates compared to THF .
- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound sulfonic acid) to absorb excess reagents .
Q. What analytical techniques resolve contradictory data regarding decomposition products under varying conditions?
- Approach :
- GC-MS : Identify volatile decomposition products (e.g., HCl, CO) under thermal stress .
- XRD : Analyze crystallinity changes after exposure to humidity/heat .
- Case Study : Incompatibility with oxidizers led to CO detection at >200°C, validated via GC-MS .
Q. What strategies mitigate byproduct formation during synthesis?
- Solutions :
- Temperature Control : Maintain reactions below 80°C to prevent thiophene ring degradation .
- Purification : Use preparative HPLC with gradient elution (5–95% acetonitrile/water) for high-purity isolation .
Q. How to design experiments to assess the compound’s potential as a CNS drug candidate?
- Framework :
- In Vitro Assays : Screen for acetylcholinesterase inhibition (common target for cognitive enhancers) using methods from analogous piperazine-thiophene derivatives .
- In Vivo Models : Use rodent models to evaluate blood-brain barrier penetration, referencing protocols for structurally similar cognition enhancers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
